![molecular formula C14H10Cl4 B14301343 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene CAS No. 121107-94-6](/img/structure/B14301343.png)
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene is an organic compound with a complex structure characterized by multiple chlorine substitutions on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2-methylbenzene derivatives using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield hydroxylated derivatives, while oxidation can produce quinones .
Scientific Research Applications
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent and in chlorination reactions.
3,4-Dichlorophenyl isocyanate: Utilized in the preparation of other chemical compounds.
3,4-Dichloromethylphenidate: A compound with similar structural features but different applications.
Uniqueness
Its multiple chlorine substitutions make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
| 121107-94-6 | |
Molecular Formula |
C14H10Cl4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
1,3-dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-12(16)6-10(7-13(8)17)4-9-2-3-11(15)14(18)5-9/h2-3,5-7H,4H2,1H3 |
InChI Key |
HNXVLBCOQPPCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



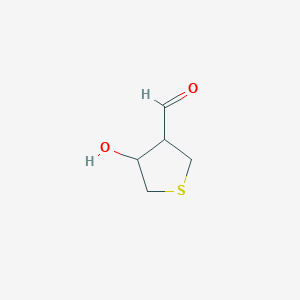
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
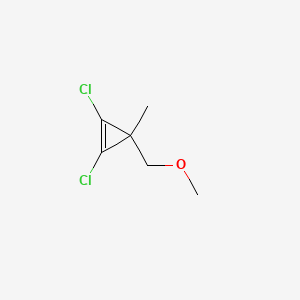
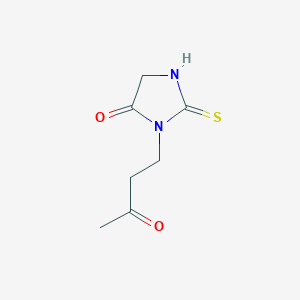
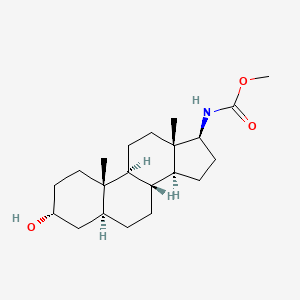


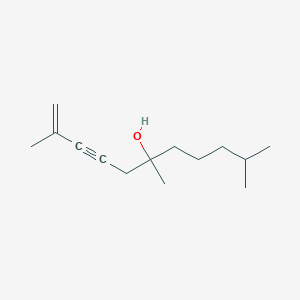
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
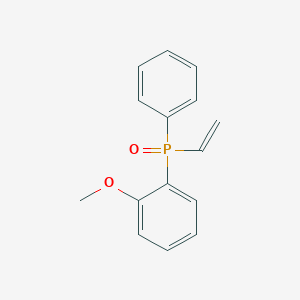
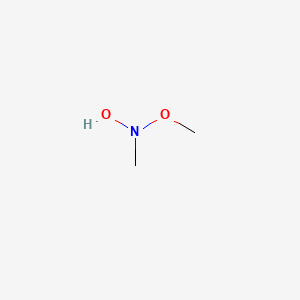
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
